Technical Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Technical Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Operational Framework for Proteomics & Surface Engineering
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9), often abbreviated as Fd-10 or HFDS , is a specialized fluorous reagent critical to high-fidelity separation sciences and surface chemistry. Unlike standard alkyl disulfides, this molecule possesses two perfluorinated "pony tails" (
For the drug development scientist, this molecule offers two distinct, high-value utilities:
-
Orthogonal Purification (Proteomics): It serves as a precursor for "fluorous tagging" of cysteine residues, allowing peptides to be separated from complex biological matrices using Fluorous Solid-Phase Extraction (F-SPE).
-
Bio-Interface Engineering: It forms self-assembled monolayers (SAMs) on gold surfaces that are both hydrophobic and lipophobic, creating "non-fouling" interfaces essential for biosensor stability.
Molecular Architecture & Physicochemical Properties[1][2]
The utility of HFDS stems from the "Fluorine Effect" —the thermodynamic preference of perfluorinated chains to segregate from both aqueous and organic phases.
Structural Analysis
-
Formula:
-
Molecular Weight: ~958.36 g/mol [1]
-
Key Feature: The
"spacer" insulates the sulfur headgroup from the electron-withdrawing perfluorinated chain. This is critical for maintaining the nucleophilicity of the sulfur during SAM formation or reduction to thiols.
Solubility & Phase Behavior
HFDS exhibits fluorous biphase behavior . It is insoluble in water and standard organic solvents (methanol, acetonitrile) at room temperature but highly soluble in fluorous solvents (e.g., FC-72, HFE-7100).
| Solvent System | Solubility Behavior | Application Context |
| Water | Insoluble | Stability in aqueous buffers (Biosensors). |
| Methanol/Acetonitrile | Poor (Room Temp) | Allows retention on F-SPE columns while non-fluorous contaminants wash away. |
| Perfluorohexanes (FC-72) | High | Loading solvent for surface coating or synthesis. |
| THF/DMF | Moderate (with heat) | Used for reaction mixtures before purification. |
Application I: Fluorous Proteomics (Cysteine Enrichment)
In drug discovery, identifying low-abundance cysteine-containing peptides (e.g., redox-active sites) is challenging. HFDS is used in Fluorous Affinity Tagging . The disulfide is typically reduced in situ or used in disulfide exchange to tag protein cysteines.
The Mechanism: "Tag-and-Grab"
-
Reduction: The target protein is reduced (TCEP/DTT) to expose free thiols (-SH).
-
Tagging: The protein reacts with the fluorous tag (derived from HFDS).
-
F-SPE: The mixture is passed through a fluorous silica column.[2]
-
Non-tagged peptides wash through with MeOH/Water.
-
Fluorous-tagged peptides stick tightly due to F-F interactions.
-
-
Elution: Tagged peptides are eluted with 100% MeOH or TFE (Trifluoroethanol).
Workflow Visualization
The following diagram illustrates the logic flow of a Fluorous Enrichment protocol.
Figure 1: Logic flow for enrichment of cysteine-containing peptides using fluorous solid-phase extraction (F-SPE).
Application II: Surface Engineering (SAMs on Gold)
HFDS is a superior alternative to alkanethiols for creating self-assembled monolayers (SAMs) on gold electrodes or nanoparticles. The S-S bond cleaves upon adsorption to gold (
Why use HFDS over Alkanethiols?
-
Stability: Disulfides are more oxidatively stable in storage than thiols.
-
Lipophobicity: The perfluorinated surface repels both water and lipids, preventing non-specific protein adsorption (biofouling) in serum-based assays.
Experimental Protocol: Formation of Fluorous SAMs
Objective: Create a superhydrophobic gold surface for a biosensor reference electrode.
Materials:
-
Polycrystalline Gold substrate (cleaned).
-
Solvent: Trifluoroethanol (TFE) or Ethanol/HFE-7100 mix.
Step-by-Step Methodology:
-
Substrate Pre-Treatment:
-
Clean gold surface with Piranha solution (
) for 30 seconds. Caution: Piranha solution is explosive with organics. -
Rinse with ultrapure water and dry under
stream.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of HFDS. Due to solubility limits, dissolve HFDS in a minimal amount of HFE-7100 (hydrofluoroether) first, then dilute with absolute ethanol to reach 1 mM.
-
Note: If solution turns cloudy, sonicate for 5 minutes.
-
-
Incubation (Self-Assembly):
-
Immerse the clean gold substrate into the HFDS solution.
-
Time: Incubate for 24 hours at room temperature in a sealed container (to prevent solvent evaporation).
-
Kinetics: The S-S bond breaks, and chemisorption occurs:
.
-
-
Rinsing & Annealing:
-
Remove substrate and rinse copiously with Ethanol, then HFE-7100 to remove physisorbed multilayers.
-
Dry under
.
-
-
Validation (Quality Control):
-
Contact Angle Goniometry: A successful monolayer should exhibit a water contact angle
and hexadecane contact angle .
-
SAM Assembly Visualization
Figure 2: Physicochemical process of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide assembly on gold surfaces.
Troubleshooting & Critical Considerations
Solubility Traps
A common failure mode is incomplete dissolution of the disulfide.
-
Symptom:[4][5] "Spotty" SAM coverage or low recovery in F-SPE.
-
Fix: Always use a "fluorous bridge" solvent. Dissolve the solid in 100% fluorinated solvent (e.g., Trifluorotoluene or HFE-7100) before diluting into the reaction solvent.
The "Spacer" Importance
Do not substitute this molecule with perfluorodecyl disulfide (no ethylene spacer). The direct attachment of the electron-withdrawing perfluoro-chain to the sulfur atom dramatically reduces the nucleophilicity of the sulfur, making it poor at binding gold or reacting with proteins. The
References
-
Santa Cruz Biotechnology. Bis(1H,1H,2H,2H-perfluorodecyl)disulphide (CAS 42977-21-9) Product Data. [3]
-
National Institutes of Health (PMC). Synthetic applications of fluorous solid-phase extraction (F-SPE).
-
Sigma-Aldrich. Sodium bis(1H,1H,2H,2H-perfluorodecyl) phosphate (Related Surfactant Data).
-
Royal Society of Chemistry. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters.
-
Bio-Fount. Bis(1H,1H,2H,2H-perfluorodecyl)disulfide MSDS and Storage.
Sources
- 1. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. FluoroTRAQ: Quantitative Analysis of Protein S-Nitrosylation through Fluorous Solid-Phase Extraction Combining with iTRAQ by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
